2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one
Overview
Description
“2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1207747-40-7 . It has a molecular weight of 278.13 . The IUPAC name for this compound is 2-bromo-1-(6-(methylsulfonyl)pyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is 1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The molecular formula of “2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one” is C8H8BrNO3S . It has a molecular weight of 278.12 .Scientific Research Applications
Activation of Methane and Ethane
Research on the selective oxidation of methane and ethane highlights the reactivity of sulfonated compounds in transforming hydrocarbons into more valuable chemicals. For instance, methane can be oxidized to methanesulfonic acid (MSA) in highly acidic media, offering an industrial route to MSA from methane and sulfur trioxide with high selectivity and yield. This process demonstrates the potential of sulfonated intermediates in activating methane, a challenging molecule due to its propensity for overoxidation (Díaz-Urrutia & Ott, 2019).
Synthesis of Complex Molecules
The reactivity of brominated and sulfonated compounds facilitates the synthesis of complex organic molecules. For example, the synthesis of tetrakis(2-pyridyl)methane demonstrates how nucleophilic aromatic substitution can be employed to create multifunctional ligands, potentially applicable in coordination chemistry and materials science (Matsumoto et al., 2003).
Radical-Scavenging Activity
Compounds derived from marine algae, including highly brominated phenols, exhibit potent radical-scavenging activity. This suggests that brominated derivatives similar to 2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one could have applications in developing antioxidant agents (Duan et al., 2007).
Ligand Synthesis for Metal Coordination
The synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases the potential of sulfonamide derivatives in forming ligands for metal coordination. These compounds could be used in designing metal-organic frameworks (MOFs) or catalysts (Jacobs et al., 2013).
Enhancement of Acidity through Hydrogen Bond Networks
Research on the acidity enhancement of sulfonic acid derivatives by hydrogen bond networks suggests that modifications to the sulfonic acid group can significantly affect a compound's acidity. This principle could be applied to optimize catalysts or reagents for specific chemical reactions (Valadbeigi, 2021).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(6-methylsulfonylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-14(12,13)8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACKVTVLIPSDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-methanesulfonylpyridin-3-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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